Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate is a chemical compound with the molecular formula and a molecular weight of approximately . This compound belongs to the class of nicotinates, which are esters derived from nicotinic acid. The presence of a chloro substituent and a trifluorophenyl group distinguishes this compound from other nicotinates, imparting unique chemical and biological properties.
Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate is synthesized from 2-chloro-6-(4-trifluorophenyl)nicotinic acid through an esterification reaction with ethanol . It can be classified under the following categories:
The synthesis typically involves the esterification of 2-chloro-6-(4-trifluorophenyl)nicotinic acid with ethanol, using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is performed under reflux conditions to ensure complete conversion of the acid to the ester .
General Reaction Scheme:
While specific industrial methods for large-scale production are not extensively documented, it typically involves automated reactors that allow precise control over reaction parameters such as temperature, pressure, and catalyst concentration .
Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate can undergo various chemical transformations:
Specific analytical data such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), or mass spectrometry for this compound are not provided in the search results but would typically confirm its structure and purity.
Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate has potential applications in various scientific fields:
Trifluoromethyl-substituted nicotinates represent a strategically important class of heterocyclic compounds in modern drug discovery, with Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate serving as a versatile synthetic intermediate. The trifluoromethyl (CF₃) group confers exceptional metabolic stability and enhanced lipophilicity (LogP ≈ 3.3), facilitating improved membrane permeability and target binding affinity. This is attributed to the fluorine atom’s high electronegativity and the group’s low polarizability, which strengthens hydrophobic interactions with biological targets [3] [8].
Recent studies demonstrate that nicotinate derivatives bearing trifluoromethyl groups exhibit broad bioactivity spectra, including antiviral, anticancer, and anti-inflammatory properties. For example, 2-amino-6-(trifluoromethyl)nicotinic acid derivatives function as dual-site inhibitors of HIV-1 reverse transcriptase (RT), disrupting both polymerase and ribonuclease H (RNase H) functions. These compounds exploit conserved regions within viral enzymes, showing activity against resistant strains—a critical advantage in antiviral therapeutics [8]. The structural features of these molecules enable tailored interactions with hydrophobic enzyme pockets, making them indispensable in rational drug design.
Table 1: Bioactive Trifluoromethyl-Substituted Nicotinate Derivatives
Compound | Molecular Formula | Biological Activity | Key Structural Features |
---|---|---|---|
Ethyl 2-chloro-6-(trifluoromethyl)nicotinate | C₉H₇ClF₃NO₂ | Antiviral precursor | Chloro substituent at C2, CF₃ at C6 |
2-Amino-6-(trifluoromethyl)nicotinic acid | C₇H₅F₃N₂O₂ | HIV-1 RT dual inhibitor (IC₅₀: 14 µM) | Amino at C2, carboxylic acid at C3 |
Ethyl 2,6-bis(trifluoromethyl)nicotinate | C₁₀H₇F₆NO₂ | Not reported (structural analog) | CF₃ at C2 and C6 |
Nicotinate derivatives have evolved from simple natural product analogs to sophisticated drug candidates over five decades. Early work focused on unsubstituted nicotinic acid esters (e.g., ethyl nicotinate), explored primarily as vasodilators. The 1990s marked a paradigm shift with the introduction of halogen-trifluoromethyl combinations, enhancing resistance to oxidative metabolism. Ethyl 2-chloro-6-(trifluoromethyl)nicotinate (CAS: 1214346-14-1) exemplifies this advancement, serving as a precursor to inhibitors targeting viral enzymes [3] [9].
Synthetic methodologies have progressed significantly:
Positional isomerism profoundly influences the physicochemical and pharmacological properties of chloro-trifluoromethyl nicotinates. Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate and its isomers differ in chloro and trifluoromethyl group placement, leading to distinct electronic profiles and steric constraints. Key comparisons include:
Table 2: Impact of Positional Isomerism on Molecular Properties
Isomer | Cl Position | Boiling Point/Stability | Reactivity | Pharmacological Implication |
---|---|---|---|---|
Ethyl 2-chloro-6-(trifluoromethyl)nicotinate | C2 | Stable at 2–8°C | High (nucleophilic substitution) | Preferred for derivatization |
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate | C4 | Decomposes above 40°C | Moderate (electrophilic addition) | Limited synthetic utility |
Structural isomerism—encompassing chain, positional, and functional group variants—dictates molecular properties. For instance, chain branching reduces boiling points in alkanes (e.g., pentane isomers), while in nicotinates, positional changes alter dipole moments and hydrogen-bonding capacity. The 2-chloro-6-trifluoromethyl isomer’s compact structure favors stronger intermolecular interactions (e.g., dipole-dipole forces), enhancing crystallinity and bioavailability relative to its 4-chloro analog [5] [7]. This understanding drives rational design in medicinal chemistry, where precise substituent positioning optimizes target engagement and metabolic stability.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: